molecular formula C7H13BrO3 B083320 2-Propoxyethyl bromoacetate CAS No. 10332-48-6

2-Propoxyethyl bromoacetate

Cat. No. B083320
CAS RN: 10332-48-6
M. Wt: 225.08 g/mol
InChI Key: CKPISSPGMGLMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propoxyethyl bromoacetate is a chemical compound that is widely used in scientific research. It is a derivative of bromoacetic acid and is used as a reagent in a variety of chemical reactions.

Mechanism Of Action

The mechanism of action of 2-Propoxyethyl bromoacetate is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form esters and amides. It is also believed to be involved in the formation of reactive intermediates in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Propoxyethyl bromoacetate. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also considered to be a potential mutagen and carcinogen.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Propoxyethyl bromoacetate in lab experiments is its versatility as a reagent in organic synthesis. It is also relatively inexpensive and easy to prepare. However, its toxicity and potential health hazards make it difficult to handle, and precautions must be taken to ensure safe handling and disposal.

Future Directions

There are several potential future directions for research on 2-Propoxyethyl bromoacetate. One area of interest is the development of safer and more efficient methods for its synthesis and handling. Additionally, there is potential for the use of 2-Propoxyethyl bromoacetate in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand its mechanism of action and potential applications in these areas.

Synthesis Methods

The synthesis of 2-Propoxyethyl bromoacetate involves the reaction between bromoacetic acid and 2-Propoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via an esterification mechanism, resulting in the formation of 2-Propoxyethyl bromoacetate. The reaction is typically carried out under reflux conditions, and the product is purified using standard techniques such as distillation or recrystallization.

Scientific Research Applications

2-Propoxyethyl bromoacetate is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters and amides. It is also used in the synthesis of pharmaceutical intermediates and agrochemicals. Additionally, 2-Propoxyethyl bromoacetate is used in the preparation of surfactants and detergents.

properties

CAS RN

10332-48-6

Product Name

2-Propoxyethyl bromoacetate

Molecular Formula

C7H13BrO3

Molecular Weight

225.08 g/mol

IUPAC Name

2-propoxyethyl 2-bromoacetate

InChI

InChI=1S/C7H13BrO3/c1-2-3-10-4-5-11-7(9)6-8/h2-6H2,1H3

InChI Key

CKPISSPGMGLMTN-UHFFFAOYSA-N

SMILES

CCCOCCOC(=O)CBr

Canonical SMILES

CCCOCCOC(=O)CBr

Other CAS RN

10332-48-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.